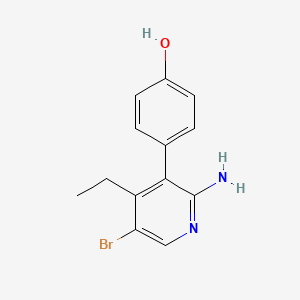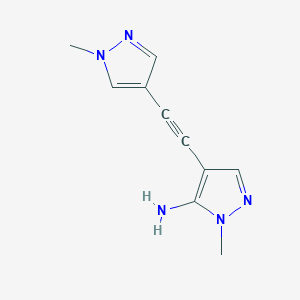![molecular formula C14H14ClN3O B11783942 8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)
8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bicyclo[3.1.0]hexane moiety and the pyrido[2,3-d]pyrimidin-7(8H)-one core makes it a subject of study for its chemical reactivity and biological activity.
準備方法
The synthesis of 8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves several steps. One common method starts with the preparation of the bicyclo[3.1.0]hexane scaffold through intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This scaffold is then functionalized to introduce the pyrido[2,3-d]pyrimidin-7(8H)-one core. The final step involves chlorination and methylation to yield the target compound. Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
作用機序
The mechanism of action of 8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into the active sites of certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar compounds include other bicyclic structures such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane and 8-azabicyclo[3.2.1]octane . Compared to these, 8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of the pyrido[2,3-d]pyrimidin-7(8H)-one core, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H14ClN3O |
|---|---|
分子量 |
275.73 g/mol |
IUPAC名 |
8-(3-bicyclo[3.1.0]hexanyl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H14ClN3O/c1-7-2-12(19)18(10-4-8-3-9(8)5-10)13-11(7)6-16-14(15)17-13/h2,6,8-10H,3-5H2,1H3 |
InChIキー |
AMJFGDLRUODUGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CC4CC4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)

![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)

![8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one](/img/structure/B11783883.png)
![1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B11783891.png)


![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)





